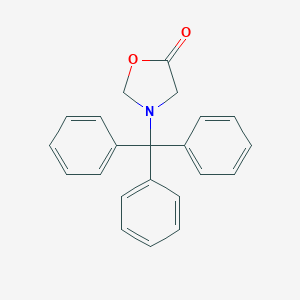

3-Trityl-1,3-oxazolidin-5-one

Description

Significance of Five-Membered Nitrogen-Oxygen Heterocycles in Contemporary Organic Synthesis

Five-membered heterocyclic compounds that contain both nitrogen and oxygen atoms are fundamental building blocks in organic chemistry. wisdomlib.org Their unique structures allow for a wide range of chemical transformations and biological activities, making them crucial in pharmaceutical research and development. wisdomlib.orgnumberanalytics.com These heterocycles are found in numerous natural products and are key components in the design of new drugs. numberanalytics.comnih.gov The presence of both nitrogen and oxygen atoms within the five-membered ring imparts specific physicochemical properties, such as polarity and the ability to form hydrogen bonds, which can influence the biological activity and pharmacokinetic properties of a molecule. nih.govmdpi.com

Overview of the 1,3-Oxazolidin-5-one Scaffold as a Versatile Synthon in Academic Research

The 1,3-oxazolidin-5-one ring system is a valuable and versatile intermediate, or synthon, in organic synthesis. researchgate.netresearchgate.net This scaffold is particularly useful in the synthesis of amino acids and their derivatives. researchgate.nettandfonline.com Researchers have utilized 1,3-oxazolidin-5-ones as precursors for N-methyl alpha- and beta-amino acids. researchgate.nettandfonline.com The structure of the oxazolidinone can be manipulated to control the stereochemistry of reactions, making it a powerful tool for asymmetric synthesis—the synthesis of a single, desired stereoisomer of a chiral molecule. rsc.org For instance, they have been employed as chiral templates for the asymmetric synthesis of various α-alkyl-α-methyl-α-amino acids. rsc.org

The reactivity of the 1,3-oxazolidin-5-one ring allows for various chemical modifications. For example, the ring can be opened using reagents like potassium trimethylsilanolate to yield desired products. rsc.org This versatility has led to their use in the synthesis of complex and biologically active molecules. bibliotekanauki.plnih.gov

The Trityl Protecting Group: Strategic Implementation and Influence in Stereocontrolled Chemical Synthesis

The trityl group, short for triphenylmethyl, is a bulky protecting group frequently used in organic synthesis. total-synthesis.com Its primary function is to temporarily block a reactive site on a molecule, typically a primary alcohol, allowing other parts of the molecule to be modified selectively. total-synthesis.com The large size of the trityl group provides steric hindrance, which can direct the approach of reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of a reaction. total-synthesis.com

The trityl group is known for its role in stereocontrolled synthesis. nih.gov For example, it has been used in the synthesis of monofluoro ketomethylene dipeptide isosteres, where it helps to control the stereochemistry of the fluorination step. nih.gov The group is typically introduced using trityl chloride in the presence of a base and can be removed under acidic conditions. total-synthesis.com This acid-lability is a key feature, allowing for its removal without disturbing other acid-stable protecting groups. total-synthesis.combeilstein-journals.org In the context of 3-Trityl-1,3-oxazolidin-5-one, the trityl group is attached to the nitrogen atom of the oxazolidinone ring, influencing its reactivity and stereochemical properties.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|

| This compound | C22H19NO2 | 329.399 |

| 1,3-Oxazolidin-5-one | C3H5NO2 | 87.077 |

Table 2: Compound Identifiers

| Compound Name | CAS Number | PubChem CID |

|---|---|---|

| This compound | 115011-73-9 epa.gov | 7107390 nih.gov |

| 1,3-Oxazolidine | 504-76-7 | 10430 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-trityl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-16-23(17-25-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBYZUIPXPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427783 | |

| Record name | 3-trityl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115011-73-9 | |

| Record name | 3-trityl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of the 1,3 Oxazolidin 5 One Scaffold

Ring-Opening Reactions of the 1,3-Oxazolidin-5-one Core

The inherent strain and the presence of multiple reactive sites within the 1,3-oxazolidin-5-one ring make it amenable to various ring-opening transformations. These reactions are pivotal for the generation of valuable synthetic intermediates, including modified amino acids and their derivatives.

Nucleophilic Attack and Subsequent Derivatizations

The carbonyl group at the C-5 position of the 1,3-oxazolidin-5-one ring is a primary site for nucleophilic attack. This reactivity allows for the ring-opening of the scaffold to generate a variety of functionalized products. The nature of the nucleophile dictates the resulting chemical entity.

Hard nucleophiles, such as alkoxides and amines, tend to attack the carbonyl carbon, leading to an addition-elimination reaction that cleaves the acyl-oxygen bond. pitt.edu This process results in the formation of β-hydroxy esters or β-hydroxy amides, respectively. pitt.edu Conversely, soft nucleophiles, like azides or organocopper reagents, can induce a nucleophilic substitution (SN2) reaction at the C-4 position, cleaving the C-O bond and yielding β-azido acids or β-alkyl acids. pitt.edu

The regioselectivity of nucleophilic attack on related strained heterocyclic systems, such as α-lactams, is highly dependent on the substituents at both the nitrogen and carbon atoms of the ring. For instance, N-trityl-substituted α-lactams consistently undergo attack at the C-3 position by amines like benzylamine, leading to C3-N bond cleavage. thieme-connect.de This preference is attributed to the steric bulk of the trityl group. thieme-connect.de

In the context of oxazolidinone derivatives, ring-opening with amine nucleophiles is a well-established method for synthesizing N-glycinamide oxazolidinones, which are valuable intermediates for peptidomimetics. semanticscholar.org For example, a fused-lactone derivative of an oxazolidinone readily reacts with primary amines to afford the desired N-glycinamide products in high yields. semanticscholar.org

The versatility of the oxazolidinone scaffold is further demonstrated in the synthesis of complex molecules. For instance, the ring-opening of an epoxide intermediate with an amine nucleophile is a key step in the synthesis of various pharmaceutical agents. mdpi.com Similarly, the nucleophilic ring-opening of spiro β-lactams, after conversion to their N-Boc derivatives, provides access to enantiomerically pure modified proline derivatives. acs.org

Reductive Cleavage Strategies for N-Alkyl Amino Acid Generation

A significant application of the 1,3-oxazolidin-5-one scaffold is in the synthesis of N-methyl amino acids, which are important components of many biologically active peptides. researchgate.net The general strategy involves the formation of a 5-oxazolidinone (B12669149) from an N-protected amino acid and an aldehyde, followed by reductive cleavage of the ring. researchgate.netgoogle.com

This methodology has been successfully applied to all 20 common L-α-amino acids. google.com The reductive cleavage step can be achieved using various reagents, with a common system being triethylsilane (Et₃SiH) in the presence of an acid like trifluoroacetic acid (TFA). researchgate.netgoogle.com This method efficiently opens the oxazolidinone ring to yield the corresponding N-methyl amino acid. researchgate.net

For amino acids with reactive side chains such as serine, threonine, and tyrosine, appropriate protecting groups are necessary to ensure the success of the N-methylation process. researchgate.net The oxazolidinone-based approach has provided improved methods for preparing the N-methyl derivatives of these specific amino acids. researchgate.net

The choice of reducing conditions can be tailored to the specific substrate. While catalytic hydrogenation over palladium on carbon (Pd/C) has been used, it can sometimes lead to a mixture of the desired N-methyl product and the corresponding N-H amino acid. researchgate.net Therefore, the TFA/Et₃SiH system is often preferred for its cleaner conversion. researchgate.netgoogle.com

This strategy is not limited to α-amino acids; it has also been extended to the synthesis of N-methyl β-amino acids through the use of homologous 1,3-oxazinan-6-ones. researchgate.net

Fused-Lactone Ring Opening by Amine Nucleophiles

Fused-lactone systems incorporating an oxazolidinone ring represent a unique class of intermediates that can be readily transformed through nucleophilic attack. The ring-opening of these bicyclic structures by amine nucleophiles provides a direct route to highly functionalized oxazolidinone derivatives. semanticscholar.org

In a notable example, a bicyclic lactone fused to an oxazolidinone ring was synthesized and subsequently reacted with a series of primary amines. semanticscholar.org This reaction proceeded smoothly to afford the corresponding N-glycinamide oxazolidinones in excellent yields, ranging from 89% to 100%. semanticscholar.org The process involves the aminolysis of the lactone ring, which is a key step in creating a peptide-like linkage at the N-3 position of the oxazolidinone core. semanticscholar.org

This strategy circumvents the difficulties associated with the direct use of α-halo amides in ring-opening/alkylation sequences of related aziridine (B145994) precursors. semanticscholar.org The fused-lactone intermediate serves as a stable and reactive precursor that can be readily diversified at a late stage of the synthesis by introducing various amine nucleophiles. semanticscholar.org

The successful ring-opening of these fused systems highlights the utility of designing specific scaffolds that can be selectively activated for subsequent chemical transformations. This approach is valuable for the construction of libraries of peptidomimetics and other complex molecules. semanticscholar.org

Functionalization and Derivatization Strategies

Beyond ring-opening reactions, the 1,3-oxazolidin-5-one scaffold allows for functionalization at several positions, enabling the synthesis of a diverse range of derivatives.

N-Alkylation of the Oxazolidinone Nitrogen

The nitrogen atom of the oxazolidinone ring can be alkylated under appropriate conditions. semanticscholar.org This functionalization is a key step in the synthesis of various substituted oxazolidinones. For instance, in the synthesis of N-glycinamide oxazolidinones, a tandem reaction involving the ring-opening of a fused-ring aziridine with a reactive halide, such as an iodoacetate, leads to the N-alkylation of the resulting oxazolidinone. semanticscholar.org

The reaction of a fused-ring aziridine with t-butyl iodoacetate in refluxing acetonitrile (B52724) provides the corresponding N-alkylated oxazolidinone. semanticscholar.org The efficiency of this reaction can be significantly improved by the addition of sodium iodide, which suggests that the reaction proceeds through an initial ring-opening of the aziridine by the iodide ion, followed by alkylation of the oxazolidinone nitrogen. semanticscholar.org

This N-alkylation strategy has been successfully applied with various activated halides, including methyl and ethyl iodoacetates, as well as benzyl (B1604629) iodide. semanticscholar.org However, reactions with α-halo amides under similar conditions were generally unsuccessful in providing the desired N-alkylated products. semanticscholar.org

Reactions at C-4 and C-5 Positions of the Oxazolidinone Ring

The C-4 and C-5 positions of the oxazolidinone ring are also amenable to functionalization, which is crucial for introducing diversity and building complex molecular architectures. The substituents at these positions can be modified to attach additional functionalities, such as peptide chains or groups that enhance solubility or facilitate target identification. semanticscholar.org

For example, a hydroxymethyl group at the C-5 position, often protected as a trityl ether, can be deprotected to reveal a primary alcohol. nih.gov This alcohol can then be further functionalized. Similarly, a substituted methyl group at the C-4 position can serve as a handle for attaching other molecular fragments. semanticscholar.org

In the synthesis of certain oxazolidinone-based peptidomimetics, the initial synthetic route involves the creation of a 4-iodomethyl-5-trityloxymethyl-oxazolidin-2-one intermediate. semanticscholar.org This intermediate highlights the potential for introducing functionality at both the C-4 and C-5 positions.

Furthermore, in the context of fused-lactone systems, the C-4 position of the oxazolidinone ring can be part of the fused ring structure. The subsequent ring-opening of this lactone allows for the introduction of various substituents, effectively functionalizing the C-4 position of the original scaffold. semanticscholar.org

The ability to selectively functionalize the C-4 and C-5 positions, in combination with N-alkylation and ring-opening reactions, underscores the synthetic utility of the 1,3-oxazolidin-5-one core in constructing a wide array of complex organic molecules.

Reactions with Activated Halides

The nitrogen atom of the oxazolidinone ring, particularly when substituted with a bulky group like trityl, can undergo alkylation reactions. However, direct alkylation can be challenging. A notable strategy involves the reaction of a related fused-ring system, 4-trityloxymethyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one, with activated halides. semanticscholar.org In this process, the reaction is proposed to proceed through an initial iodide-mediated opening of the strained aziridine ring, followed by N-alkylation of the resulting oxazolidinone intermediate. semanticscholar.org

The reaction's success is highly dependent on the nature of the activated halide. Esters of iodoacetic acid, such as methyl, ethyl, and t-butyl iodoacetate, react readily in refluxing acetonitrile (CH₃CN) to afford the N-alkylated oxazolidinone products in good to excellent yields. semanticscholar.org The addition of sodium iodide (NaI) was found to significantly improve the yield, supporting the mechanistic hypothesis of an initial iodide-mediated ring opening. semanticscholar.org Other activated halides like benzyl iodide also provide the desired product in high yield. semanticscholar.org

Conversely, iodoacetamides (e.g., N,N-dimethyl, N-methyl, N-benzyl iodoamide) and iodoacetonitrile (B1630358) were unsuccessful in producing the N-glycinamide derivatives. semanticscholar.org Reactions with activated bromides, such as tert-butyl bromoacetate, also yielded the product, although in lower yields compared to the corresponding iodide, and the addition of sodium bromide did not improve the outcome. semanticscholar.org

The detailed findings from these studies are summarized in the table below.

Table 1: Reaction of Fused Aziridine-Oxazolidinone with Activated Halides

| Entry | Activated Halide (RX) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | t-Butyl iodoacetate | CH₃CN, NaI, Reflux | 3-(tert-butoxycarbonylmethyl)-4-iodomethyl-5-(trityloxymethyl)oxazolidin-2-one | 83 | semanticscholar.org |

| 2 | Methyl iodoacetate | CH₃CN, NaI, Reflux | 4-Iodomethyl-3-(methoxycarbonylmethyl)-5-(trityloxymethyl)oxazolidin-2-one | 85 | semanticscholar.org |

| 3 | Ethyl iodoacetate | CH₃CN, NaI, Reflux | 3-(Ethoxycarbonylmethyl)-4-iodomethyl-5-(trityloxymethyl)oxazolidin-2-one | 86 | semanticscholar.org |

| 4 | N,N-Dimethyl iodoacetamide | CH₃CN, NaI, Reflux | No desired product | - | semanticscholar.org |

| 5 | Iodo-1-phenylethanone | CH₃CN, NaI, Reflux | 4-Iodomethyl-3-(2-oxo-2-phenylethyl)-5-(trityloxymethyl)oxazolidin-2-one | 54 | semanticscholar.org |

| 6 | Iodoacetonitrile | CH₃CN, NaI, Reflux | No product | 0 | semanticscholar.org |

| 7 | Benzyl iodide | CH₃CN, NaI, Reflux | 3-Benzyl-4-iodomethyl-5-(trityloxymethyl)oxazolidin-2-one | 87 | semanticscholar.org |

| 8 | t-Butyl bromoacetate | CH₃CN, Reflux | 3-(tert-Butoxycarbonylmethyl)-4-bromomethyl-5-(trityloxymethyl)oxazolidin-2-one | 74 | semanticscholar.org |

Formation of Oligomeric and Higher-Order Structures from Oxazolidin-5-ones

The 1,3-oxazolidin-5-one ring system is fundamentally a protected and activated amino acid derivative. This structural feature suggests its potential as a monomer for the synthesis of oligomeric structures such as peptides. In peptide chemistry, the formation of higher-order structures relies on the sequential coupling of amino acid monomers. Activated amino acid species are crucial for this process.

While 1,3-oxazolidin-5-ones are activated structures, their most extensively documented application is not direct polymerization but as key intermediates in the synthesis of N-methyl amino acids. researchgate.netgoogle.comresearchgate.net This transformation typically involves the reductive cleavage of the oxazolidinone ring using reagents like triethylsilane in trifluoroacetic acid, which yields the corresponding N-methylated amino acid. researchgate.net This "oxazolidinone strategy" has been broadly applied to prepare N-methyl derivatives of the 20 common proteinogenic amino acids for their subsequent use in peptide synthesis. google.com

The formation of oligomers directly from 1,3-oxazolidin-5-ones is less common. A related class of compounds, N-carboxyanhydrides (NCAs), which can be synthesized from N-protected amino acids, are well-known for their ability to polymerize into polypeptides. N-trityl amino acid-N-carboxyanhydrides have been proposed for use in peptide synthesis. google.com Although oxazolidin-5-ones are precursors in some routes to activated amino acids, their direct, stepwise use for building oligomers is not a standard method, partly due to potential side reactions and racemization challenges associated with related activated species like azlactones. uniurb.it

In some specific contexts, such as glycation reactions, oligomerization of simpler oxazolidin-5-one derivatives (not bearing a trityl group) has been observed, where initially formed oxazolidinones react further with aldehydes or other carbonyl-containing molecules to form dimeric and trimeric structures. However, these specific reaction pathways are not representative of controlled oligomer synthesis from a protected monomer like 3-Trityl-1,3-oxazolidin-5-one.

Stereochemical Control and Asymmetric Synthesis Utilizing the 1,3 Oxazolidin 5 One Scaffold

Diastereoselective Synthesis Approaches

Diastereoselectivity, the preferential formation of one diastereomer over another, is a cornerstone of stereocontrolled synthesis. The 3-Trityl-1,3-oxazolidin-5-one scaffold offers a predictable platform for achieving high diastereoselectivity through various mechanisms.

Substrate-Controlled Diastereoselectivity in Oxazolidinone Formation

The formation of the 1,3-oxazolidin-5-one ring itself can be a highly diastereoselective process, where the existing stereocenters in the starting materials dictate the stereochemistry of the newly formed ring. The steric hindrance provided by the bulky trityl group on the nitrogen atom plays a significant role in directing the cyclization to favor the formation of a specific diastereomer. This substrate-controlled approach is fundamental to establishing the chiral environment of the oxazolidinone intermediate, which in turn governs the stereochemical outcome of subsequent reactions. For instance, the condensation of N-tritylated amino acids with aldehydes can proceed with high diastereoselectivity, affording oxazolidinones with a defined relative stereochemistry between the C2 and C4 positions.

Chelation-Controlled Additions to Oxazolidinone Intermediates

The carbonyl group at the C5 position and the oxygen atom within the 1,3-oxazolidin-5-one ring can act as Lewis basic sites, capable of coordinating with metal ions. This chelation can lock the conformation of the molecule, creating a rigid template that directs the approach of nucleophiles. In chelation-controlled additions, a Lewis acid is used to form a bidentate complex with the oxazolidinone, leading to a highly organized transition state. This pre-organization of the substrate significantly enhances diastereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and alkylations.

For example, the addition of organometallic reagents to α-amino aldehydes derived from amino acids can be highly stereoselective when chelation control is operative. researchgate.net The use of Lewis acids like SnCl₂, MgBr₂, or TiCl₄ can promote the formation of a chelate between the aldehyde carbonyl and the nitrogen protecting group, leading to the preferential formation of one diastereomer. researchgate.netmsu.edu Research has shown that N-Boc protected trans-2-aziridine carboxaldehydes exhibit excellent syn selectivity in Grignard additions, a result attributed to non-chelation control, whereas N-benzyl protected systems rely on chelation for high selectivity. msu.edu

Interactive Table: Chelation-Controlled Additions to Aziridine (B145994) Carboxaldehydes

| Entry | Substrate | Reagent | Additive | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | N-Boc-trans-3-cyclohexylaziridine-2-carboxaldehyde | CH₃MgBr | --- | >99:1 | 83 | msu.edu |

| 2 | N-Boc-trans-3-cyclohexylaziridine-2-carboxaldehyde | CH₃MgBr | --- | >99:1 | 80 | msu.edu |

| 3 | N-Boc-trans-3-cyclohexylaziridine-2-carboxaldehyde | CH₃MgBr | TMEDA | >99:1 | 85 | msu.edu |

| 4 | N-Boc-trans-3-cyclohexylaziridine-2-carboxaldehyde | CH₃MgBr | MgBr₂·OEt₂ | >99:1 | 78 | msu.edu |

Enantioselective Strategies with 1,3-Oxazolidin-5-one Intermediates

Beyond diastereoselectivity, the this compound scaffold is instrumental in the development of enantioselective transformations, which are crucial for the synthesis of single-enantiomer pharmaceutical compounds.

Hydrolytic Kinetic Resolution in Precursor Synthesis

Hydrolytic kinetic resolution (HKR) is a powerful method for obtaining enantiomerically enriched compounds. In the context of 1,3-oxazolidin-5-one chemistry, HKR can be applied to the synthesis of chiral precursors. For example, the kinetic resolution of racemic epoxides using a chiral catalyst can provide enantiomerically enriched epoxides, which are then converted into the corresponding 1,3-oxazolidin-5-ones. nih.gov This strategy allows for the preparation of highly enantiopure building blocks that can be further elaborated into complex target molecules. The enantiomeric purity of the precursors directly translates to the enantiopurity of the resulting oxazolidinone and subsequent products. nih.gov

Utilization of 1,3-Oxazolidin-5-ones as Chiral Components in Enantioselective Coupling Reagents

1,3-Oxazolidin-5-ones derived from proline and trichloroacetaldehyde have been successfully employed as chiral components in the synthesis of predictive enantioselective coupling reagents. bibliotekanauki.pl These reagents, often based on a triazine core, utilize the chiral oxazolidinone as a tertiary amine component. bibliotekanauki.pl This chiral amine is responsible for creating a stereodiscriminating environment during the activation of a racemic carboxylic acid, leading to the preferential formation of one enantiomer of the acylated product. bibliotekanauki.pl The modular nature of these reagents allows for the predictable synthesis of either enantiomer of the target molecule by simply using the corresponding enantiomer of the oxazolidinone. bibliotekanauki.pl This approach has proven effective in the enantioselective synthesis of peptides, where one enantiomer of a racemic amino acid is selectively incorporated into a growing peptide chain. bibliotekanauki.pl

Interactive Table: Enantioselective Peptide Coupling using Proline-Derived Oxazolidinone Reagents

| Reagent | Racemic Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| (5S)-2-(trichloromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one | rac-Z-Ala-OH | L-Z-Ala-Gly-OMe | 87 | Not specified | bibliotekanauki.pl |

| (5R)-2-(trichloromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one | rac-Z-Ala-OH | D-Z-Ala-Gly-OMe | 76 | Not specified | bibliotekanauki.pl |

Regioselective Functionalization in Complex Synthetic Transformations

Regioselectivity, the control of the site of chemical reactivity in a molecule with multiple functional groups, is another area where the 1,3-oxazolidin-5-one scaffold excels. The inherent structural features and the electronic nature of the oxazolidinone ring can direct incoming reagents to a specific position, even in complex molecules.

For instance, the cycloaddition of carbon dioxide to aziridines can lead to the formation of oxazolidinones with high regioselectivity. acs.org The substituents on the aziridine ring direct the ring-opening and subsequent cyclization, allowing for the selective synthesis of either 4- or 5-substituted oxazolidinones. acs.org This regiochemical control is crucial for the synthesis of specific isomers of biologically active compounds. Furthermore, the development of catalysts, such as iron-iminopyridine complexes, has enabled the regioselective synthesis of 5-carbonyl substituted oxazolidinones from aziridines and CO₂ under mild conditions. acs.org This method showcases the ability to control regioselectivity in the formation of the oxazolidinone ring itself, providing access to a diverse range of functionalized heterocyclic products. acs.org

Mechanistic Investigations and Computational Studies Pertaining to 1,3 Oxazolidin 5 Ones

Elucidation of Reaction Mechanisms in Oxazolidinone Formation and Transformation

Understanding the precise sequence of bond-forming and bond-breaking events is key to controlling the outcome of chemical reactions involving oxazolidinones. Researchers have explored various facets of these mechanisms, from the initial ring formation to subsequent rearrangements.

Assessment of Concerted versus Stepwise Pathways

A central question in many cycloaddition and ring-cleavage reactions is whether the process occurs in a single, concerted step or through a multi-step pathway involving discrete intermediates.

In the context of 1,3-dipolar cycloadditions to form heterocyclic rings, both concerted (Huisgen's mechanism) and stepwise diradical (Firestone's mechanism) pathways are theoretically possible. researchgate.net Computational studies on the reaction of nitrone with ethene using Density Functional Theory (DFT) indicated that the reaction should proceed via a concerted cycloaddition path, with the stepwise process being a viable but less competitive alternative. researchgate.net The nature of the dipolarophile can influence this balance; highly reactive antiaromatic systems like cyclobutadiene (B73232) can make the stepwise process competitive, but this preference reverts to a concerted mechanism for less antiaromatic systems like benzocyclobutadiene. researchgate.net

For the formation of oxazolidinones from epoxides and chlorosulfonyl isocyanate (CSI), a one-pot reaction that also yields five-membered cyclic carbonates, mechanistic proposals have evolved. beilstein-journals.org Early suggestions included stepwise processes involving zwitterionic or 1,5-dipolar intermediates. beilstein-journals.orgbeilstein-archives.org However, more recent computational work using DFT at the M06-2X/6-31+G(d,p) level of theory has provided evidence for an asynchronous concerted mechanism for the initial cycloaddition. beilstein-journals.orgbeilstein-archives.orgnih.gov This pathway, where the epoxide ring-opening and nucleophilic attacks occur in a single but asynchronous step, was found to be favored in both the gas phase and in dichloromethane (B109758) (DCM) solvent. beilstein-journals.orgnih.gov

Conversely, the cleavage of N-acyloxazolidinones (Evans auxiliaries), a related class of compounds, has also been scrutinized. DFT computations were used to examine the differing selectivities of various lithium reagents. publish.csiro.au The calculations predicted that nucleophiles like LiOH, LiOOH, LiOBn, and LiSBn all prefer to initially attack the less hindered endocyclic carbonyl group. publish.csiro.au For LiOH, the subsequent decomposition of the tetrahedral intermediate has a small energy barrier, leading to endocyclic cleavage (ring-opening). publish.csiro.au For LiOOH, LiOBn, and LiSBn, this decomposition barrier is large, making the direct exocyclic cleavage pathway kinetically preferred. publish.csiro.au This demonstrates how the mechanism (concerted decomposition vs. stepwise attack and breakdown) is highly dependent on the specific reagents involved.

Intramolecular Rearrangements and Their Mechanistic Implications

Intramolecular rearrangements are common in heterocyclic chemistry and can have significant mechanistic implications. In the synthesis of 2-oxazolidinones from α,β-unsaturated γ-lactams, a proposed mechanism involves a combination of a Baeyer–Villiger oxidation, an epoxidation, and a rearrangement. acs.org The observed stereochemistry of the final product suggests a concerted rearrangement of an epoxy ester intermediate, involving a 1,2-migration of the carbamate (B1207046) oxygen to form a new amide. acs.org A stepwise rearrangement would likely have resulted in a mixture of diastereomers. acs.org

The Hoffmann rearrangement has been utilized to form oxazolidinone rings. acs.org In a specific synthesis, an intermediate isocyanate, formed during the rearrangement, does not hydrolyze to an amine as is typical. Instead, it undergoes an intramolecular cyclization by reacting with a nearby hydroxyl group to close the ring and form an (S)-5-trityloxymethyl-1,3-oxazolidin-2-one. acs.org

Another relevant transformation is the tandfonline.comnova.edu-sigmatropic Wittig rearrangement, which has been studied for α-alkoxy oxazolidinone enolates. While alkali metal enolates were found to be unsuitable due to facile deacylation, boron enolates underwent the rearrangement successfully.

Computational Chemistry Applications in Understanding Oxazolidinone Reactivity

Computational chemistry provides powerful tools to visualize transition states, calculate reaction energies, and predict reactivity, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT has become an indispensable tool for mapping out the potential energy surfaces of reactions involving oxazolidinones. It has been used to elucidate the mechanism of cycloaddition reactions between epoxides and chlorosulfonyl isocyanate (CSI). nih.gov Calculations at the M06-2X/6-31+G(d,p) level of theory helped to investigate two possible channels, ultimately revealing that the reaction proceeds via an asynchronous concerted mechanism. beilstein-journals.orgnih.gov

DFT studies have also been crucial in understanding the formation of oxazolidinones from the reaction of CO2 with aziridines. researchgate.netresearchgate.net A detailed DFT investigation of a gallium-catalyzed system identified an unusual ligand-assisted pathway that promotes the initial ring-opening of the aziridine (B145994), providing the first fully elucidated mechanism involving this type of intermediate. researchgate.net Similarly, studies on Cu-HKUST-1 catalysts showed a four-step mechanism: (i) aziridine adsorption, (ii) aziridine ring-opening, (iii) CO2 insertion into the metal-nitrogen bond, and (iv) oxazolidinone formation. researchgate.net

In studies of related N-acyloxazolidinones, DFT computations (M06-2X-D3//B3LYP-D3) were employed to understand the origins of regioselectivity in the cleavage of the chiral auxiliary by different nucleophiles. publish.csiro.au These calculations successfully explained why LiOOH favors exocyclic cleavage while LiOH leads to endocyclic ring opening by comparing the energy barriers for the decomposition of the tetrahedral intermediates. publish.csiro.au

The table below summarizes selected DFT studies and their key findings regarding oxazolidinone reaction mechanisms.

Interactive Table: DFT Studies on Oxazolidinone Reaction Mechanisms

| Studied Reaction | DFT Method | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Epoxide + CSI Cycloaddition | M06-2X/6-31+G(d,p) | Reaction proceeds via an asynchronous concerted mechanism, not a stepwise one. | beilstein-journals.orgnih.gov |

| Aziridine + CO2 (Ga-catalyzed) | DFT (unspecified) | A ligand-assisted mechanism promotes the initial aziridine ring-opening. | researchgate.net |

| Aziridine + CO2 (Cu-HKUST-1) | M06-2X//B3LYP | Mechanism involves four steps: adsorption, ring-opening, CO2 insertion, and ring-closure. | researchgate.net |

| N-Acyloxazolidinone Cleavage | M06-2X-D3//B3LYP-D3 | Regioselectivity is determined by the decomposition barrier of the tetrahedral intermediate. | publish.csiro.au |

Comparative Molecular Field Analysis (CoMFA) in Chiral Catalyst Design for Related Systems

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D properties of molecules with their biological or chemical activity. It is particularly useful in catalyst design.

The first 3D-QSAR study on oxazolidinone antibacterial agents, published in 1999, utilized CoMFA. nih.gov This study analyzed a small dataset of 17 compounds, using steric and electrostatic fields along with ClogP as descriptors to build the model. nih.gov

A more relevant application to synthesis is the use of CoMFA to analyze a set of 23 catalysts containing bisoxazoline or phosphinooxazoline ligands for the asymmetric Diels-Alder reaction of N-2-alkenoyl-1,3-oxazolidin-2-one with cyclopentadiene. acs.org This QSAR study developed models that successfully correlated the catalyst structure with the induced asymmetry, demonstrating that approximately 70% of the variance in enantiomeric excess could be explained by the steric and electrostatic fields of the catalysts. acs.org Such models are invaluable for rationally designing new, more effective chiral catalysts for reactions involving oxazolidinone-based substrates. acs.org

Spectroscopic and Isotopic Labeling Studies for Mechanistic Insights into Oxazolidinone Reactions

Spectroscopic methods, often combined with isotopic labeling, provide direct experimental evidence for proposed reaction intermediates and pathways.

FTIR and NMR spectroscopy have been instrumental in probing the enolization and subsequent aldol (B89426) addition of acylated oxazolidinones. acs.org For the soft enolization using di-n-butylboron triflate and trialkylamines, spectroscopic analysis showed that none of the species along the reaction coordinate tended to aggregate. acs.org The complexation of the acylated oxazolidinone was too rapid to monitor, as was the enolization with triethylamine (B128534).

Isotopic labeling is a powerful technique for tracking the fate of specific atoms through a reaction. In studies of the Maillard reaction, labile imines were identified as their oxazolidin-5-one derivatives using high-resolution mass spectrometry and ¹³C-labeling. mdpi.comresearchgate.net For instance, in a phenylalanine-glycolaldehyde model system, the formation of an oxazolidin-5-one intermediate was confirmed by a strong absorption band at 1778 cm⁻¹ in the FTIR spectrum. researchgate.net This peak shifted to 1736 cm⁻¹ when [¹³C-1]phenylalanine was used, confirming the involvement of the carboxyl group in the intermediate. researchgate.net Time-dependent analysis showed the decrease of this intermediate peak with a concurrent increase in bands corresponding to the Amadori rearrangement product, suggesting the oxazolidin-5-one is a key precursor. researchgate.net

NMR spectroscopy has also been used to study the binding of oxazolidinone antibiotics to bacterial ribosomes. nih.gov The weak binding interaction results in fast chemical exchange on the NMR timescale, causing an easily observable line broadening of the oxazolidinone resonances, which can be used to determine binding constants. nih.gov

Interactive Table: Spectroscopic and Isotopic Labeling Studies of Oxazolidinones

| Technique | System Studied | Key Insight | Reference |

|---|---|---|---|

| FTIR with ¹³C-labeling | Phenylalanine-glycolaldehyde model | Confirmed the structure of an oxazolidin-5-one intermediate and showed it was a precursor to the Amadori product. | researchgate.net |

| HRMS with ¹³C-labeling | Glucose/alanine/FeCl₂ model | Identified labile imines as their oxazolidin-5-one derivatives. | mdpi.comresearchgate.net |

| FT-IR & NMR Spectroscopy | LiHMDS-mediated enolization of an acylated oxazolidinone | Elucidated complex reaction coordinates and identified multiple competing mechanisms (monomer- vs. dimer-based). | nova.edu |

| IR & NMR Spectroscopy | Boron-mediated enolization/aldol addition of an acylated oxazolidinone | Showed no aggregation of species and identified rate-limiting steps based on the amine used. | acs.org |

Applications in Advanced Organic Synthesis and Chemical Biology Enabled by 1,3 Oxazolidin 5 One Intermediates

Synthesis of Modified Amino Acids and Peptidomimetics

The structural features of 3-Trityl-1,3-oxazolidin-5-ones make them ideal precursors for a variety of modified amino acids, which are crucial components in the development of peptides with enhanced stability and bioactivity.

Efficient Access to N-Methyl α-Amino Acids

N-methylation of amino acids is a common strategy to improve the pharmacokinetic properties of peptides, including increased membrane permeability and resistance to proteolytic degradation. The 1,3-oxazolidin-5-one route provides an efficient and general method for the synthesis of N-methyl α-amino acids. google.com This strategy involves the cyclization of N-protected amino acids with an aldehyde, such as paraformaldehyde, to form the corresponding 5-oxazolidinone (B12669149). scispace.com Subsequent reductive cleavage of the oxazolidinone ring, typically with a reducing agent like triethylsilane in the presence of an acid like trifluoroacetic acid, yields the desired N-methyl α-amino acid. google.comscispace.com This methodology has been successfully applied to all 20 common proteinogenic L-α-amino acids, including those with challenging side chains such as serine, threonine, cysteine, and asparagine. google.comacs.org

The general scheme for this transformation is as follows:

Step 1: Oxazolidinone Formation: An N-protected α-amino acid is condensed with paraformaldehyde, often catalyzed by an acid like p-toluenesulfonic acid, to form the N-protected-1,3-oxazolidin-5-one. scispace.com

Step 2: Reductive Cleavage: The resulting oxazolidinone is treated with a reducing agent and an acid to cleave the ring and generate the N-methyl α-amino acid. google.comscispace.com

This approach offers a significant advantage over direct methylation methods, which can often lead to over-methylation and other side reactions. google.com

Preparation of N-Methyl β-Amino Acids

The utility of the 1,3-oxazolidin-5-one strategy extends to the synthesis of N-methyl β-amino acids, which are important building blocks for various peptidomimetics. researchgate.net One established method involves a two-step process. First, N-methyl α-amino acids are prepared using the oxazolidinone method as described above. These are then subjected to Arndt–Eistert homologation to furnish the corresponding N-protected N-methyl β-amino acids. This two-pronged approach has been successfully used to prepare N-methyl β-amino acids derived from all 20 common α-amino acids. researchgate.net

Alternatively, a direct homologation of N-protected α-amino acids via the Arndt–Eistert procedure can be performed first to yield β-amino acids. These are then converted into homologous 1,3-oxazinan-6-ones, which upon reductive cleavage, provide the target N-methyl β-amino acids. researchgate.net For instance, some N-protected α-amino acids can be directly homologated and then cyclized to 1,3-oxazinan-6-ones in yields ranging from 30–45%. The final reductive cleavage step proceeds with yields of 41–63%. researchgate.net

| Starting Material | Intermediate | Product | Yield (%) |

| N-protected α-amino acids | 1,3-oxazinan-6-ones | N-methyl β-amino acids | 41-63 (reductive cleavage step) |

| 3-methyl-3-aminobutanoic acid | 1,3-oxazinan-6-one (65) | AIBN-derived N-methyl β-amino acid (61) | 95 (cyclization), 71 (reductive cleavage) |

Role as Chiral Building Blocks and Synthons for Complex Molecular Architectures

The inherent chirality of 1,3-oxazolidin-5-ones derived from amino acids makes them powerful chiral building blocks for the asymmetric synthesis of complex molecules. bibliotekanauki.plbldpharm.com

Precursors for the Stereoselective Synthesis of Bioactive Compounds

3-Trityl-1,3-oxazolidin-5-ones and related oxazolidinones serve as versatile chiral auxiliaries, enabling the stereoselective introduction of new stereocenters. researchgate.netresearchgate.net A prominent application is in asymmetric alkylation reactions. The oxazolidinone is first converted to its enolate, which then reacts with an electrophile. The bulky substituent at the nitrogen atom, such as the trityl group, effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. rsc.org This methodology has been instrumental in the synthesis of various bioactive compounds. For instance, Evans' oxazolidinones have been employed in the synthesis of enantiomerically pure compounds by guiding asymmetric aldol (B89426) condensations, Michael additions, and alkylations. researchgate.net

Intermediates in Total Synthesis of Natural Products

The utility of oxazolidinone-based chiral auxiliaries is highlighted in their application to the total synthesis of complex natural products. researchgate.net Their ability to control stereochemistry at crucial steps of a synthetic sequence is invaluable. For example, oxazolidinones have been key intermediates in the total synthesis of natural products like brefeldin A and the calcaripeptides. researchgate.net The stereoselective construction of complex fragments, which are later assembled into the final natural product, often relies on the predictable stereochemical outcome of reactions involving these chiral building blocks. researchgate.netcaltech.edu The robustness and high degree of stereocontrol offered by oxazolidinone intermediates make them a reliable tool for synthetic chemists tackling the challenges of natural product synthesis. caltech.edu

Application in Enantioselective C,C- and C,X-Bond Forming Reactions

The 1,3-oxazolidinone ring system is a cornerstone in modern asymmetric synthesis, most famously utilized in the form of Evans' chiral auxiliaries. scielo.org.mxwikipedia.org These auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered. wikipedia.org While the core reactivity lies within the N-acylated oxazolidinone structure, which can be converted into a chiral enolate for diastereoselective reactions, the "3-Trityl-1,3-oxazolidin-5-one" framework incorporates a trityl (triphenylmethyl) group that typically serves as a bulky protecting group for a heteroatom. nih.govsemanticscholar.orgsci-hub.se This protective role is crucial when multi-step syntheses are required, preventing unwanted side reactions at other functional sites on the oxazolidinone scaffold.

Research has demonstrated the utility of the trityl group in the synthesis of complex chiral molecules where an oxazolidinone auxiliary directs stereoselective C-C bond formation. In one notable strategy, a cysteine-derived oxazolidinone, where the thiol group is protected as an S-trityl ether, was developed as a chiral auxiliary. nih.gov This S-trityl oxazolidinone was N-acylated and then subjected to a boron-mediated aldol reaction, a classic C-C bond-forming transformation. The reaction proceeded with high yield and stereoselectivity, demonstrating that the trityl-protected auxiliary effectively induces asymmetry. nih.gov The key advantage of this system is the subsequent ability to perform an intramolecular N-to-S acyl transfer, converting the imide product into a synthetically versatile thioester under mild conditions. nih.gov

The trityl group is also instrumental as a protecting group for hydroxyl functionalities during the synthesis of substituted oxazolidinones. In the development of oxazolidinone-based peptidomimetics and other complex structures, a common precursor is (4R,5S)-4-Azidomethyl-5-(trityloxymethyl)oxazolidin-2-one. nih.gov The trityl ether at the C-5 position shields the primary alcohol during reactions that modify the N-3 position of the oxazolidinone ring, such as N-alkylation. semanticscholar.orgnih.gov For instance, the nitrogen can be alkylated using sodium hydride and an appropriate alkyl halide. nih.gov Following this C-N bond formation, the trityl group is selectively removed, typically under mild acidic conditions (e.g., HCl in EtOAc), to reveal the hydroxymethyl group for further functionalization. nih.govacs.org This strategy of protecting a hydroxyl group with a trityl ether while performing C-C or C-N bond-forming reactions at other positions of the oxazolidinone ring is a recurring theme in the synthesis of complex, biologically active molecules. sci-hub.seacs.org

Table 1: Representative Enantioselective Reactions Using Trityl-Protected Oxazolidinone Scaffolds

| Reaction Type | Chiral Auxiliary/Precursor | Key Reagents | Product Type | Key Finding | Reference(s) |

| Aldol Reaction | S-Trityl oxazolidinone derived from L-cysteine | 1. Propionyl chloride2. Dibutylboron triflate3. Hydrocinnamaldehyde | syn-Aldol adduct | The auxiliary provides high yield and stereoselectivity in a classic C-C bond forming reaction. | nih.gov |

| N-Alkylation | (4R,5S)-4-Azidomethyl-5-(trityloxymethyl)oxazolidin-2-one | 1. NaH2. But-3-ynyl bromide | N-Alkylated oxazolidinone | The trityl ether protects the C5-hydroxymethyl group during C-N bond formation at the N3 position. | nih.gov |

| Tandem Ring Opening/Alkylation | 4-trityloxymethyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one | t-Butyl iodoacetate, CH₃CN | 3,4,5-Trisubstituted oxazolidinone | A fused aziridine (B145994) ring is opened and the oxazolidinone nitrogen is alkylated in one step, with the trityl group protecting the C5 substituent. | semanticscholar.org |

Applications in Chemical Biology and Analytical Methodologies

Use as Chemical Markers for Schiff Base Formation in Glycation Reactions

In the fields of food science and chemical biology, the Maillard reaction (a form of non-enzymatic browning) and related glycation processes are of significant interest. A key, yet transient, intermediate in these reaction cascades is the Schiff base (or imine), formed from the condensation of a carbonyl group (often from a reducing sugar) and a primary amine (such as an amino acid). mdpi.comresearchgate.net Due to their instability, direct detection of Schiff bases is challenging. mdpi.com Research has shown that these labile imines can undergo intramolecular cyclization to form more stable 1,3-oxazolidin-5-one isomers. mdpi.comresearchgate.netgrafiati.com These cyclic compounds are stable enough to be detected by methods like high-resolution mass spectrometry (HRMS), thereby serving as reliable chemical markers for the formation of their precursor Schiff bases. mdpi.comresearchgate.net

Studies utilizing HRMS and isotope labeling have successfully identified a range of oxazolidin-5-one derivatives in heated reaction models of glucose and the amino acid alanine. mdpi.comresearchgate.net In these systems, the oxazolidin-5-one is not pre-synthesized but is formed in situ. The nitrogen at the 3-position and the carbon at the 4-position of the oxazolidinone ring originate from the amino acid (e.g., 3-alanyl-4-methyl-1,3-oxazolidin-5-one), while the carbon at the 2-position comes from a carbonyl compound, which can be a sugar degradation product like formaldehyde (B43269) or acetaldehyde. mdpi.com

The presence of metal ions, such as Fe(II), has been found to stabilize the Schiff base intermediates, promoting their cyclization into oxazolidin-5-ones and increasing their detectability. mdpi.com Furthermore, researchers have observed that these primary oxazolidin-5-one markers can undergo subsequent reactions, such as aldol additions with other aldehydes, to form dimeric or trimeric oxazolidin-5-one oligomers. mdpi.comresearchgate.net The detection and characterization of these various oxazolidin-5-ones provide valuable insight into the complex reaction network of glycation and the role of transient Schiff base intermediates. acs.orgorcid.org

Table 2: Oxazolidin-5-one Derivatives Detected as Markers in a Glucose/Alanine/FeCl₂ System

| Observed Ion (m/z) | Proposed Formula | Inferred Aldehyde Precursor | Description | Reference(s) |

| 102.0548 | [C₄H₈NO₂]⁺ | Formaldehyde | Alanine + Formaldehyde adduct | mdpi.com |

| 116.0705 | [C₅H₁₀NO₂]⁺ | Acetaldehyde | Alanine + Acetaldehyde adduct | mdpi.com |

| 132.0654 | [C₅H₁₀NO₃]⁺ | Glycolaldehyde | Alanine + Glycolaldehyde adduct | mdpi.com |

| 227.1016 | [C₁₀H₁₅N₂O₄]⁺ | N/A | Dimeric oxazolidinone oligomer | mdpi.comresearchgate.net |

| 328.1491 | [C₁₅H₂₂N₃O₅]⁺ | N/A | Trimeric oxazolidinone oligomer | mdpi.comresearchgate.net |

Design of Oxazolidinone-Based Ligands for Biomolecular Interactions (e.g., T-box Riboswitch RNA)

The T-box riboswitch is a noncoding RNA element found in many Gram-positive bacteria that regulates the expression of genes related to amino acid metabolism. nih.gov It functions by binding to a specific uncharged tRNA, which stabilizes an "antiterminator" RNA structure, allowing transcription to proceed. nih.gov Given its critical role in bacterial gene regulation, the T-box antiterminator is an attractive target for the development of new antibacterial agents. nih.govresearchgate.net Research has identified 4,5-disubstituted oxazolidinones as a class of small molecules that can bind to the T-box antiterminator RNA and modulate its function. nih.govdiva-portal.orgosti.gov

The synthesis of these specialized oxazolidinone ligands often involves multi-step sequences where protecting groups are essential. The trityl group plays a key role as a protecting group for a hydroxyl function, typically at the C-5 position of the oxazolidinone ring. nih.govnih.gov A common synthetic strategy starts from a bicyclic aziridine which is ring-opened to generate a 4-azidomethyl-5-(hydroxymethyl)oxazolidin-2-one scaffold. nih.govnih.gov The hydroxyl group is protected as a trityl ether, yielding a precursor like (4R,5S)-4-Azidomethyl-5-(trityloxymethyl)oxazolidin-2-one. nih.gov

This trityl-protected intermediate is crucial because it allows for selective modification at the N-3 position of the oxazolidinone ring without interference from the C-5 substituent. nih.gov For example, the nitrogen can be alkylated to introduce a key side chain designed to interact with the RNA target. nih.gov After the necessary modifications are complete, the trityl group is cleaved under mild acidic conditions to unmask the hydroxyl group, furnishing the final ligand or an intermediate for further acylation. nih.govnih.gov This synthetic approach, enabled by the use of the trityl protecting group, has been instrumental in creating libraries of oxazolidinone-based ligands to study structure-activity relationships and optimize binding to the T-box riboswitch RNA. nih.govnih.gov

Table 3: Role of Trityl Group in the Synthesis of a T-box Riboswitch Ligand

| Step | Precursor/Intermediate | Reagents/Conditions | Product | Purpose of Trityl Group | Reference(s) |

| 1. Aziridine Ring Opening | Bicyclic aziridine | Trimethylsilyl azide (B81097) (TMS-N₃), DMF | (4R,5S)-4-Azidomethyl-5-(trityloxymethyl)oxazolidin-2-one | The trityl ether is already present on the starting material, protecting the hydroxyl group. | nih.gov |

| 2. N-Alkylation | (4R,5S)-4-Azidomethyl-5-(trityloxymethyl)oxazolidin-2-one | NaH, But-3-ynyl bromide, THF | (4R,5S)-4-(Azidomethyl)-3-(but-3-ynyl)-5-(trityloxymethyl)oxazolidin-2-one | Protects the C5-hydroxyl during the C-N bond formation at the N3 position. | nih.gov |

| 3. Trityl Deprotection | N-Alkylated trityl ether | HCl in EtOAc | N-Alkylated oxazolidinone with free C5-hydroxyl | The trityl group is removed to yield the final alcohol for acylation or as the final product. | nih.govnih.gov |

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Routes to 3-Trityl-1,3-oxazolidin-5-ones

The development of environmentally friendly and efficient methods for constructing the oxazolidinone core remains a significant area of interest. Current strategies often rely on multi-step procedures which can be resource-intensive. Future research is expected to focus on one-pot syntheses and the use of sustainable reagents and reaction conditions.

A promising approach involves the cycloaddition of carbon dioxide with aziridines, which is a 100% atom-economical process. researchgate.net While this has been explored for other oxazolidinones, tailoring this method for the synthesis of 3-trityl substituted versions presents a viable research direction. researchgate.net The development of halide-free organocatalysts is another critical area, as halogenated compounds can cause reactor corrosion and environmental pollution. researchgate.netrsc.org Binary organocatalyst systems, comprising a hydrogen-bond donor and acceptor, have shown promise in promoting the cycloaddition of CO2 under mild conditions and could be adapted for the synthesis of 3-trityl-1,3-oxazolidin-5-ones. researchgate.netrsc.org

Furthermore, exploring renewable starting materials is a key aspect of green chemistry. rsc.org Investigating synthetic pathways that utilize biomass-derived precursors could significantly improve the sustainability of 3-trityl-1,3-oxazolidin-5-one synthesis. rsc.org

Development of Advanced Catalytic Systems for Enhanced Stereoselective Transformations

The chiral nature of many target molecules synthesized from this compound necessitates highly stereoselective transformations. Future research will likely focus on the design and application of novel catalytic systems to achieve superior control over stereochemistry.

Transition metal catalysis, particularly with less expensive and more abundant metals like iron, is a rapidly developing field. nih.gov Iron-catalyzed cross-coupling reactions have shown potential for diastereoselective C(sp2)–C(sp3) bond formation using chiral vinyl oxazolidinones. nih.gov Further development of such iron-based catalytic systems could offer a more sustainable alternative to precious metal catalysts like palladium. nih.gov

Asymmetric hydrogenation is another powerful tool for creating chiral centers. acs.org Nickel-catalyzed asymmetric hydrogenation of related 2-oxazolones has been shown to produce chiral 2-oxazolidinones with high yields and enantioselectivity. acs.org Adapting these nickel-based systems or developing new ones for the stereoselective reduction of intermediates in the synthesis of this compound derivatives is a promising avenue.

Gold-catalyzed reactions have also emerged as a mild and efficient method for synthesizing related oxazolidinone structures, such as 5-methylene-1,3-oxazolidin-2-ones, from propargylic carbamates. organic-chemistry.org Exploring the potential of gold catalysis for novel transformations involving the this compound core could lead to new synthetic methodologies.

| Catalyst Type | Potential Application in this compound Chemistry | Key Advantages |

| Halide-Free Organocatalysts | Greener synthesis via CO2 cycloaddition. researchgate.netrsc.org | Environmentally friendly, avoids reactor corrosion. researchgate.netrsc.org |

| Iron-Based Catalysts | Stereoselective cross-coupling reactions. nih.gov | Low cost, abundant, low toxicity. nih.gov |

| Nickel-Based Catalysts | Asymmetric hydrogenation for chiral centers. acs.org | High yields and enantioselectivity. acs.org |

| Gold-Based Catalysts | Novel rearrangements and cyclizations. organic-chemistry.org | Mild and efficient reaction conditions. organic-chemistry.org |

Pursuit of Deeper Mechanistic Insights into Complex Reactions Involving the Oxazolidinone Core

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research should employ a combination of experimental techniques and computational studies to elucidate the intricate details of reactions involving the this compound scaffold.

For instance, in catalytic cycles, identifying the true reactive species is paramount. acs.org Spectroscopic investigations, such as NMR, can provide valuable information on the formation and stability of intermediates. acs.orgmdpi.com Isotope labeling studies are another powerful tool for tracking the fate of atoms throughout a reaction pathway and confirming proposed mechanisms. mdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, determine transition state energies, and predict the stereochemical outcome of reactions. acs.org Such computational insights can guide the rational design of catalysts and substrates to achieve desired reactivity and selectivity. acs.org A deeper understanding of the role of the oxazolidinone ring in directing stereoselectivity, particularly the influence of the bulky trityl group, will be a key area of investigation. researchgate.net

Expansion of Applications in Targeted Chemical Synthesis and Emerging Fields through Scaffold Derivatization

The versatility of the this compound scaffold makes it an attractive starting point for the synthesis of a wide range of molecules. Future research will undoubtedly focus on expanding its applications by developing novel derivatization strategies.

The oxazolidinone core is a key feature in several biologically active compounds, including antibiotics. google.com Derivatization of the this compound scaffold could lead to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action. google.comuzh.ch The synthesis of combinatorial libraries based on this scaffold could accelerate the drug discovery process. google.comresearchgate.net

Furthermore, the unique structural and electronic properties of the oxazolidinone ring can be exploited in the design of new chiral auxiliaries and ligands for asymmetric catalysis. researchgate.net The development of novel ring-opening transformations could provide access to a diverse array of functionalized chiral building blocks. researchgate.net For example, the reductive cleavage of the oxazolidinone ring is a known method for producing N-methyl amino acids, and further exploration of this and other ring-opening strategies could yield valuable synthetic intermediates. researchgate.net

The application of this scaffold is also being explored in the context of modulating RNA function, highlighting its potential in the field of chemical biology. nih.govresearchgate.net Continued research into the interaction of oxazolidinone derivatives with biological macromolecules could open up new avenues for therapeutic intervention.

| Application Area | Future Research Focus |

| Medicinal Chemistry | Synthesis of novel antibiotic and other therapeutic agents; combinatorial library synthesis. google.comgoogle.comresearchgate.net |

| Asymmetric Synthesis | Development of new chiral auxiliaries and ligands. researchgate.net |

| Synthetic Intermediates | Exploration of novel ring-opening reactions to produce chiral building blocks. researchgate.net |

| Chemical Biology | Investigation of interactions with biomacromolecules like RNA. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the methodological steps to synthesize 3-Trityl-1,3-oxazolidin-5-one while minimizing side reactions such as thiazolidine formation?

- Methodology : Utilize oxazolidinone intermediates via reductive steps (e.g., triethylsilane/TFA reduction) with acid-stable protecting groups (e.g., tert-butylthio). Monitor reactions using TLC or NMR to detect thiazolidine byproducts early. Optimize reaction time and temperature to favor oxazolidinone ring closure over competing pathways .

Q. How can X-ray crystallography determine the conformation of the 1,3-oxazolidin-5-one ring in 3-Trityl derivatives?

- Methodology : Employ single-crystal X-ray diffraction with refinement software (e.g., SHELXL) to resolve envelope or puckered conformations. For example, the oxazolidinone ring in similar compounds adopts a shallow envelope conformation (C2-N3-C4-O1 dihedral angles ≈ −48.1°), influenced by steric effects from the trityl group. Use thermal ellipsoid plots (e.g., ORTEP-III) to visualize ring geometry .

Q. What spectroscopic techniques are most effective for confirming the stereochemical integrity of this compound?

- Methodology : Combine FT-IR (e.g., matrix isolation in xenon/argon to isolate stereoisomers) and H/C NMR. Key diagnostic signals include olefinic protons (~6.0 ppm in H NMR) and carbonyl stretching vibrations (~1750 cm in IR). Compare experimental spectra with DFT-simulated data for validation .

Advanced Research Questions

Q. How should researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental observations of conformational stability in this compound?

- Methodology : Perform geometry optimization using B3LYP/6-311++G(d,p) to calculate zero-point corrected energies. If computational models predict higher stability for a puckered conformation (e.g., 5T1(ax)), but experiments favor planar 1E(ax), validate via temperature-dependent NMR or variable-pressure crystallography to probe dynamic equilibria. Adjust solvation models in simulations to match experimental conditions .

Table 1 : Computed vs. Experimental Relative Energies of Conformers

| Conformation | ΔE (kJ mol, DFT) | Experimental Stability |

|---|---|---|

| 1E(ax) (Planar) | 0.0 | Most stable (XRD/IR) |

| 5T1(ax) (Puckered) | +59.2 | Less stable |

Q. What strategies optimize crystal structure refinement of this compound when the trityl group causes disorder?

- Methodology : In SHELXL, apply "ISOR" and "DELU" restraints to manage thermal motion of the bulky trityl group. Use twin refinement (e.g., BASF parameter) for twinned crystals. High-resolution data (≤1.0 Å) improves electron density maps for resolving partial occupancy sites .

Q. How do steric and electronic effects of the trityl group influence the oxazolidinone ring’s reactivity in asymmetric synthesis?

- Methodology : The trityl group’s bulk stabilizes axial conformations, directing nucleophilic attack to the less hindered face. Use DFT calculations (NBO analysis) to quantify delocalization effects (e.g., C2-O1 electron density) and correlate with enantioselectivity in auxiliary-directed reactions. Experimental validation via kinetic resolution studies .

Methodological Considerations

- Computational Workflows : Always include frequency calculations to confirm stationary points as minima (no imaginary frequencies).

- Crystallographic Validation : Cross-check refinement metrics (R, wR) against high-resolution datasets to avoid overfitting.

- Synthetic Reproducibility : Document protecting group strategies (e.g., tert-butyl vs. benzyl) to ensure reproducibility in oxazolidinone ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.